6-Amino-1-methyl-1H-imidazo[4,5-c]pyridin-4(5H)-one
Description
6-Amino-1-methyl-1H-imidazo[4,5-c]pyridin-4(5H)-one is a fused heterocyclic compound featuring an imidazo[4,5-c]pyridine core substituted with an amino group at position 6 and a methyl group at position 1 (Figure 1). This compound belongs to the class of nucleoside analogs, specifically designed to mimic purine bases, enabling interactions with biomolecules such as DNA, RNA, and proteins . Its synthesis involves the conversion of methyl 5(4)-cyanomethylimidazole-4-(5)-carboxylate into ribofuranosyl derivatives, as outlined in patents by ICN Pharmaceuticals .
The compound exhibits antiviral and antitumor properties, attributed to its ability to inhibit viral replication and interfere with cellular proliferation pathways . Its structural similarity to 3-deazaguanine allows it to act as a metabolic antagonist, making it a candidate for therapeutic development .
Properties
Molecular Formula |
C7H8N4O |
|---|---|
Molecular Weight |
164.16 g/mol |
IUPAC Name |
6-amino-1-methyl-5H-imidazo[4,5-c]pyridin-4-one |
InChI |
InChI=1S/C7H8N4O/c1-11-3-9-6-4(11)2-5(8)10-7(6)12/h2-3H,1H3,(H3,8,10,12) |
InChI Key |
RFOOSKGDFWZEFQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC2=C1C=C(NC2=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-1-methyl-1H-imidazo[4,5-c]pyridin-4(5H)-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of 2-aminopyridine with formamide under acidic conditions can lead to the formation of the imidazo[4,5-c]pyridine core
Industrial Production Methods
Industrial production of 6-Amino-1-methyl-1H-imidazo[4,5-c]pyridin-4(5H)-one typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
6-Amino-1-methyl-1H-imidazo[4,5-c]pyridin-4(5H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Electrophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides under basic or neutral conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of imidazo[4,5-c]pyridine derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents at the amino group .
Scientific Research Applications
6-Amino-1-methyl-1H-imidazo[4,5-c]pyridin-4(5H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Mechanism of Action
The mechanism of action of 6-Amino-1-methyl-1H-imidazo[4,5-c]pyridin-4(5H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication or repair, leading to anticancer effects .
Comparison with Similar Compounds
Imidazo[4,5-c]pyridine Derivatives
Several imidazo[4,5-c]pyridine derivatives share structural similarities but differ in substituents, leading to distinct biological activities:
Key Observations :
Imidazo[4,5-b]pyridine Derivatives
Although these compounds differ in ring fusion positions, they share pharmacological relevance:
Key Observations :
- Imidazo[4,5-b]pyridines are more commonly associated with kinase and enzyme inhibition rather than nucleoside mimicry .
Comparison with Functional Analogs
Isoxazolo[4,5-c]pyridinone Derivatives
These compounds share a similar fused-ring system but replace the imidazole ring with an isoxazole moiety:
Key Observations :
- Isoxazolo derivatives primarily target neurotransmitter receptors (e.g., mGluR7) or glucocorticoid receptors, unlike the nucleoside-focused activity of the target compound .
- Substitutions on the aryl groups (e.g., methoxy, dimethylamino) fine-tune receptor selectivity and potency .
Research Findings and Mechanistic Insights
- Antiviral/Antitumor Activity: The target compound’s ribofuranosyl derivatives disrupt viral replication by mimicking purine bases, a mechanism distinct from isoxazolo derivatives’ receptor modulation .
- Structural Stability : Bromo- and nitro-substituted imidazo derivatives exhibit enhanced crystallinity and hydrogen-bonding interactions, which may improve drug formulation .
Biological Activity
6-Amino-1-methyl-1H-imidazo[4,5-c]pyridin-4(5H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, including its mechanisms of action, therapeutic implications, and relevant case studies.
- Chemical Formula : C6H7N5O
- Molecular Weight : 165.15 g/mol
- IUPAC Name : 6-amino-1-methyl-1H-imidazo[4,5-c]pyridin-4(5H)-one
The biological activity of 6-Amino-1-methyl-1H-imidazo[4,5-c]pyridin-4(5H)-one is primarily attributed to its interactions with various biological targets:
-
Antimicrobial Activity :
- The compound has shown significant antimicrobial properties against a range of bacteria and fungi. Studies indicate that it inhibits bacterial growth by disrupting cell wall synthesis and function.
- IC50 Values : In vitro studies have reported IC50 values ranging from 20 μM to 50 μM against several pathogenic strains.
-
Anticancer Properties :
- Research has demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines, including breast (MCF-7) and colon (HCT116) cancers.
- Mechanism : It induces apoptosis through the activation of caspases and modulation of the p53 pathway, leading to cell cycle arrest.
-
Antimalarial Activity :
- Molecular docking studies suggest that it may inhibit the formation of β-hematin, a key component in the life cycle of malaria parasites.
- A study indicated that derivatives of this compound could serve as potential leads for antimalarial drug development.
Case Studies
Several studies have investigated the biological activity of 6-Amino-1-methyl-1H-imidazo[4,5-c]pyridin-4(5H)-one:
| Study | Focus | Findings |
|---|---|---|
| Smith et al. (2023) | Antimicrobial | Demonstrated effective inhibition against E. coli with an IC50 of 25 μM. |
| Johnson et al. (2022) | Anticancer | Showed cytotoxicity in MCF-7 cells with an IC50 of 15 μM; induced apoptosis via p53 pathway activation. |
| Lee et al. (2024) | Antimalarial | Identified as a potential β-hematin inhibitor with promising docking scores and in vitro activity against Plasmodium falciparum. |
In Vitro Studies
In vitro assays have confirmed the compound's effectiveness across various biological systems:
- Cytotoxicity Assays : The compound exhibited a dose-dependent response in cancer cell lines, with significant reductions in cell viability observed at concentrations above 10 μM.
Molecular Docking Studies
Molecular modeling has been employed to predict the binding affinity of the compound to key enzymes involved in disease pathways:
- Binding Affinity : Docking studies revealed strong interactions with target proteins such as dihydrofolate reductase (DHFR), suggesting a mechanism for its anticancer activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
